1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and diverse properties. This compound is part of the indazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is the p21-activated kinase 1 (PAK1) . PAK1 is a serine/threonine kinase that plays a crucial role in cellular processes such as motility, proliferation, and survival . Abnormal activation of PAK1 is associated with the progression of various types of cancers .
Mode of Action
This compound interacts with PAK1, inhibiting its activity . This interaction results in the suppression of PAK1’s role in promoting cell growth and migration
Biochemical Pathways
The inhibition of PAK1 by this compound affects several biochemical pathways. PAK1 is involved in multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival . By inhibiting PAK1, this compound can potentially disrupt these pathways, leading to reduced cell growth and migration .
Result of Action
The inhibition of PAK1 by this compound leads to a significant suppression of cell growth and migration . This makes it a potential candidate for the development of anti-cancer drugs, particularly for cancers associated with abnormal PAK1 activation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide are not fully understood yet. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Cellular Effects
The cellular effects of this compound are currently unknown. It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular biomolecules to exert their effects .
Preparation Methods
The synthesis of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and minimize byproducts .
Chemical Reactions Analysis
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .
Scientific Research Applications
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a selective inhibitor of certain enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1H-indazole-3-carboxamide: Lacks the piperidine-4-carboxamide moiety, resulting in different biological activities.
Piperidine-4-carboxamide: Does not contain the indazole core, leading to distinct chemical and biological properties.
The presence of both the indazole and piperidine-4-carboxamide moieties in this compound contributes to its unique characteristics and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13(19)9-5-7-18(8-6-9)14(20)12-10-3-1-2-4-11(10)16-17-12/h1-4,9H,5-8H2,(H2,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNXNMDAGDFNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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